

2-Methylquinoline-4-carboxylic Acid: A Versatile Scaffold in Organic Synthesis

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Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxylic acid**

Cat. No.: **B188263**

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Introduction

2-Methylquinoline-4-carboxylic acid, also known as 2-methylcinchoninic acid, is a heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry.^{[1][2][3]} Its rigid quinoline core, substituted with both a methyl group and a carboxylic acid, provides a unique platform for the development of a diverse array of complex molecules. The quinoline scaffold itself is a key feature in numerous natural products and biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.^{[4][5][6][7]} This document provides detailed application notes and experimental protocols for the use of **2-methylquinoline-4-carboxylic acid** as a foundational molecule in the synthesis of various derivatives with potential therapeutic applications.

Synthetic Applications

2-Methylquinoline-4-carboxylic acid serves as a crucial starting material for the synthesis of a variety of functionalized molecules. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the quinoline ring can undergo further substitution reactions. Common synthetic strategies involving this building block include the Doebner and Pfitzinger reactions for the initial synthesis of the quinoline core, followed by modifications to introduce diverse functionalities.^{[8][9]}

Key Synthetic Transformations:

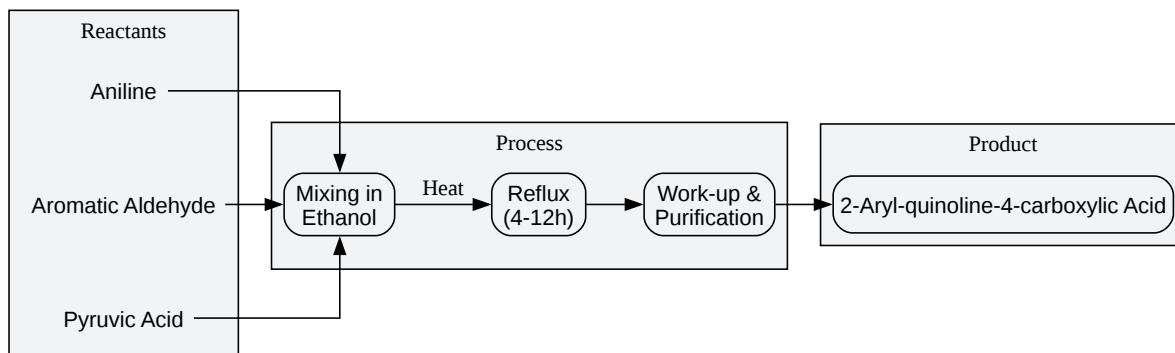
- Amide Bond Formation: The carboxylic acid can be activated (e.g., with thionyl chloride) and reacted with various amines to form a wide range of amide derivatives. This is a common strategy for introducing pharmacologically important groups.[9]
- Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters, which can be useful as intermediates or as final products with specific physicochemical properties.
- N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated, for instance with propargyl bromide, to introduce additional diversity.
- Synthesis of Bioactive Molecules: This building block is a key precursor for synthesizing molecules with antibacterial, antifungal, and anticancer activities.[5][9][10][11]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives via Doebner Reaction

The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[4][8]

Reaction Scheme:



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Caption: General workflow for the Doebner reaction.

Materials:

- Substituted Aniline (10 mmol)
- Aromatic Aldehyde (10 mmol)
- Pyruvic Acid (12 mmol)
- Ethanol (50 mL)
- Trifluoroacetic acid (catalytic amount, optional)[9]

Procedure:

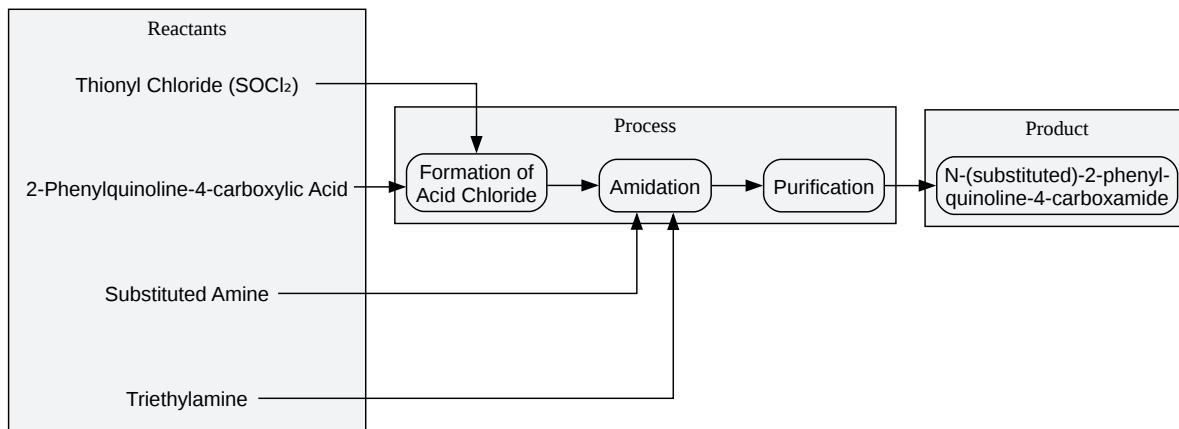
- In a round-bottom flask, dissolve the substituted aniline and aromatic aldehyde in ethanol.
- Heat the mixture to reflux for 1 hour.[9]
- Add pyruvic acid (and optionally a catalytic amount of trifluoroacetic acid) to the reaction mixture.[9]

- Continue refluxing for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8][9]
- After completion, cool the reaction mixture to room temperature to allow the product to precipitate.[8]
- Collect the solid product by vacuum filtration and wash with cold ethanol.[8]
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aryl-quinoline-4-carboxylic acid derivative.[8]
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.[8][9]

Protocol 2: Synthesis of N-(substituted)-2-phenylquinoline-4-carboxamides

This protocol describes the conversion of the carboxylic acid to an amide, a common step in drug development to modulate biological activity and physicochemical properties.[9]

Reaction Scheme:



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Caption: Workflow for amide synthesis.

Materials:

- 2-Phenylquinoline-4-carboxylic acid derivative (4.1 mmol)
- Thionyl chloride (SOCl_2) (15 mL)
- Substituted amine (e.g., N,N-dimethylpropylamine, 4.9 mmol)
- Triethylamine (1.6 mL)
- Dichloromethane (CH_2Cl_2) (30 mL)

Procedure:

- In a round-bottom flask, add 2-phenylquinoline-4-carboxylic acid to thionyl chloride.

- Stir the mixture under reflux for 3 hours.[9]
- After the reaction is complete, remove the excess thionyl chloride by distillation.[9]
- In a separate flask, dissolve the substituted amine and triethylamine in dichloromethane and cool to 0 °C.[9]
- Add the crude acid chloride dropwise to the amine solution at 0 °C.[9]
- Allow the reaction mixture to warm to room temperature and stir for 10 hours.[9]
- Monitor the reaction by TLC.
- Upon completion, perform an appropriate aqueous work-up and extract the product with dichloromethane.
- Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired N-substituted-2-phenylquinoline-4-carboxamide.[9]

Biological Activity and Data

Derivatives of **2-methylquinoline-4-carboxylic acid** have been investigated for a range of biological activities. The following tables summarize some of the reported data.

Antibacterial Activity

Many quinoline-4-carboxylic acid derivatives exhibit promising antibacterial properties. Their mechanism often involves the inhibition of bacterial DNA gyrase.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

Compound	Target Organism	MIC (μ g/mL)	Reference
5a ₄	Staphylococcus aureus	64	[9]
5a ₇	Escherichia coli	128	[9]
4	Clostridioides difficile	≤ 4.0	[8]
6	Clostridioides difficile	≤ 4.0	[8]
4	MRSA	0.75	[8]
4	VRE	0.75	[8]

Anticancer and Enzyme Inhibition Activity

The quinoline scaffold has also been incorporated into molecules designed as anticancer agents, including inhibitors of enzymes like histone deacetylases (HDACs) and sirtuins.[10][12]

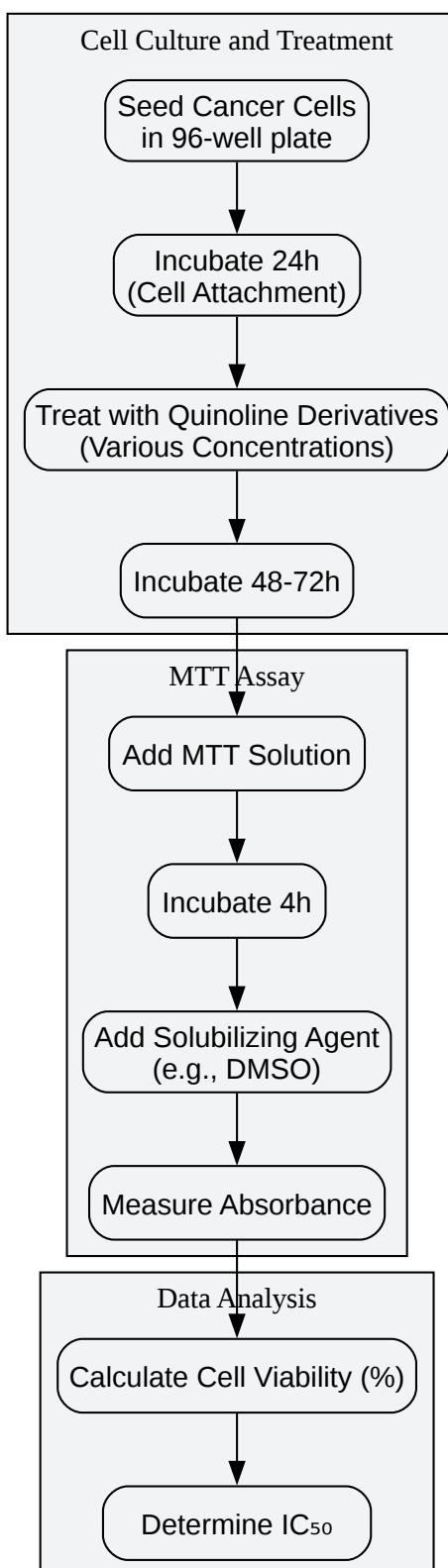
Table 2: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

Compound	Target Enzyme	IC ₅₀ (nM)	Reference
D28	HDAC3	98	[10]
D29	HDAC3	25	[10]
P10	SIRT3	0.25 μ M	[13]
P16	SIRT3	0.28 μ M	[13]
P17	SIRT3	0.31 μ M	[13]

Signaling Pathway and Assay Workflow

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic potential of newly synthesized compounds.[8]

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